REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15](Cl)=[O:16])=[CH:10][CH:9]=1.FC(F)(F)S(O)(=O)=O>C(Cl)Cl>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:15](=[O:16])[CH2:14][C:11]1[CH:12]=[CH:13][C:8]([O:7][CH3:6])=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
150 μL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched after 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
by pouring the solution over a 10% HCl/ice slurry
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10% aqueous NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude oil was chromatographed ion SiO2 (85 g)
|
Type
|
WASH
|
Details
|
eluting with Hexane/EtOAc, 4/1
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(CC1=CC=C(C=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 35.3% | |
YIELD: CALCULATEDPERCENTYIELD | 35.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |